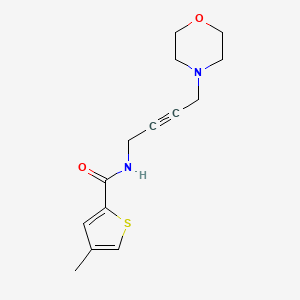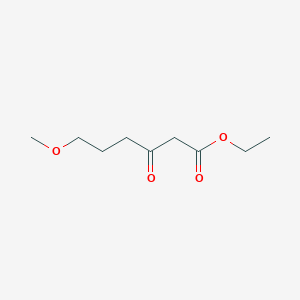
N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a structural diagram, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific structure. Nanomaterials, for example, have unique properties that can change significantly when they are reduced to the nanoscale .
科学的研究の応用
Reaction Characteristics and Formation
- N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide and related compounds demonstrate interesting reactivity characteristics. For example, Mukaiyama and Yamaguchi (1966) studied the reactions of N,N-dimethylbenzamide diethylmercaptole, a related compound, with various reactants, yielding α-dimethylaminobenzylidene derivatives and heterocyclic compounds like 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole (Mukaiyama & Yamaguchi, 1966).
Metabolism and Conversion
- Studies on the metabolic conversion of similar N-methylbenzamides to N-(hydroxymethyl) compounds provide insight into the stability and metabolic pathways of these compounds. Ross et al. (1983) found that N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, indicating potential metabolic pathways for related benzamide compounds (Ross et al., 1983).
Cyclization Reactions
- Zhou et al. (2015) developed a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide, leading to the formation of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This study showcases the potential for complex cyclization reactions involving similar benzamide structures (Zhou et al., 2015).
Structural and Functional Analysis
- The synthesis and characterization of related compounds, like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, can offer insights into the structure and potential applications of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide. Al Mamari and Al Lawati (2019) provided a detailed characterization of this compound, highlighting its potential in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Synthesis Improvements and Functionalization
- Xue (2013) reported two improvement approaches for the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, using alternative reagents and conditions. This study provides a framework for potential improvements in the synthesis of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide (Xue, 2013).
作用機序
The mechanism of action of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific structure and the context in which it’s being used. For example, some cyanomethyl compounds have been found to induce systemic acquired resistance (SAR) in plants, making them more resistant to disease .
Safety and Hazards
将来の方向性
The future directions for research into a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific properties and potential applications. For example, if it has properties similar to other cyanomethyl compounds, it could potentially be used in agriculture to induce disease resistance in plants .
特性
IUPAC Name |
N-(cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-3-4-9(10(14)8(7)2)11(15)13-6-5-12/h3-4,14H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUXQDWIPVSFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)


![3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2952705.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)
![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)


![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)